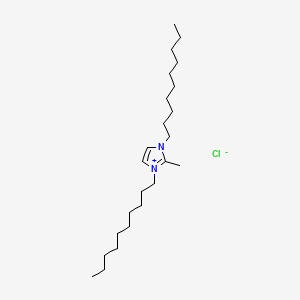

1,3-Didecyl-2-methylimidazolium chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,3-didecyl-2-methylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47N2.ClH/c1-4-6-8-10-12-14-16-18-20-25-22-23-26(24(25)3)21-19-17-15-13-11-9-7-5-2;/h22-23H,4-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYWPRKIEORZLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049352 | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-65-6 | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Didecyl-2-methyl-1H-imidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-didecyl-2-methyl-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Ionic Liquid Research

1,3-Didecyl-2-methylimidazolium chloride ([C10C10mim]Cl) holds particular significance in ionic liquid research due to its pronounced amphiphilic nature, arising from its "double-chained" structure. This feature distinguishes it from more commonly studied single-chained imidazolium (B1220033) salts. Its primary importance lies in the study of self-aggregation phenomena. In aqueous solutions, it exhibits complex surfactant-like behavior, forming various aggregate structures as its concentration changes. researchgate.netacs.orgnih.gov

A key area of investigation is its ability to self-assemble into micelles. Research has shown that this process occurs in stages, identified by two distinct critical micelle concentrations (cmc). researchgate.netacs.orgnih.gov The first cmc (cmc1) corresponds to the formation of spherical micelles. acs.orgnih.gov As the concentration increases, a second transition point (cmc2) is observed, marking the shift from spherical to cylindrical micelles. acs.orgnih.gov At even higher concentrations (above 0.2 M), a further evolution to bilayer aggregates has been proposed and the presence of a lamellar liquid crystalline phase has been demonstrated. researchgate.netnih.govacs.org This multi-step aggregation process is a rich field for studying intermolecular forces and solution thermodynamics.

The micelles formed by this compound have also been proposed as novel reaction media. researchgate.netnih.gov For instance, they have been used to study the solvolysis reaction of 4-methoxybenzenesulfonyl chloride. researchgate.netnih.gov Furthermore, the compound serves as a pore-directing agent in the synthesis of mesoporous materials, which have potential applications in areas like drug delivery. sigmaaldrich.comroco.global Its utility extends to materials science, where it can be used to coat nanocomposites for separation processes. sigmaaldrich.comsigmaaldrich.com

Overview of Imidazolium Based Ionic Liquids with Extended Alkyl Chains

Imidazolium-based ionic liquids are a class of salts that are liquid at or near room temperature. They consist of an imidazolium (B1220033) cation and a corresponding anion. A defining feature that can be systematically altered is the length of the alkyl chain(s) attached to the nitrogen atoms of the imidazolium ring. bohrium.comrsc.org The inclusion of extended alkyl chains, such as the decyl chains in 1,3-didecyl-2-methylimidazolium chloride, significantly influences the physicochemical properties of these ionic liquids.

Generally, increasing the alkyl chain length in 1-alkyl-3-methylimidazolium chlorides leads to several predictable changes in physical properties. Research indicates that viscosity tends to increase with longer alkyl chains, while density and surface tension decrease. acs.org These long-chain ionic liquids are studied for their potential as fuel additives and as solvents in chemical reactions, offering a "greener" alternative to traditional volatile organic solvents. acs.orgmst.edu

The length of the alkyl chain is a critical factor in the interaction of these ionic liquids with other substances. For example, in studies involving proteins like bovine serum albumin (BSA) and lysozyme, imidazolium-based ionic liquids with longer alkyl chains exhibit stronger binding interactions. rsc.orgnih.gov This is largely attributed to enhanced hydrophobic forces. nih.gov This property is also leveraged in the petroleum industry, where long-chain imidazolium chlorides have been shown to be effective in reducing the viscosity of heavy crude oil by dispersing asphaltenes. mdpi.com The alkyl chains provide steric hindrance that prevents the aggregation of asphaltene molecules. mdpi.com

Historical Context of Research on 1,3 Didecyl 2 Methylimidazolium Chloride

Advanced Synthetic Routes and Reaction Mechanisms

The primary and most conventional method for synthesizing this compound is through a quaternization reaction. This nucleophilic substitution reaction involves the alkylation of 1-methylimidazole (B24206) with 1-chlorodecane. nih.gov In this process, the nitrogen atom of the 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbon of the 1-chlorodecane, leading to the formation of the imidazolium (B1220033) cation and a chloride anion.

A typical synthesis involves reacting 1-methylimidazole with a stoichiometric excess of 1-chlorodecane, often in a polar aprotic solvent such as acetonitrile (B52724), at elevated temperatures (e.g., 80-100°C) for an extended period (24-48 hours) to ensure complete reaction.

Reaction Scheme:

To enhance reaction efficiency and promote greener synthetic approaches, advanced routes such as microwave-assisted synthesis have been explored for related imidazolium ionic liquids. rsc.org This method can significantly reduce reaction times and potentially increase yields by utilizing microwave irradiation to achieve rapid and uniform heating.

The reaction mechanism for the synthesis of 1,3-dialkylimidazolium halides has been investigated using computational methods like Density Functional Theory (DFT). These studies suggest that the reaction proceeds via an SN2 mechanism. The formation of hydrogen bonds between the halide ion and the protons on the imidazolium ring, particularly at the C2 position, plays a crucial role in stabilizing the transition state and influencing the reaction pathway.

Functionalization Strategies and Derivative Synthesis

The versatility of this compound is further expanded through functionalization, primarily by anion exchange reactions. This allows for the modification of the compound's properties by replacing the chloride anion with other anions, leading to the formation of new ionic liquids with tailored characteristics.

Synthesis of 1,3-Didecyl-2-methylimidazolium Dicyanamide (B8802431)

A notable derivative is 1,3-didecyl-2-methylimidazolium dicyanamide, which has applications in separation processes. sigmaaldrich.comroco.global The synthesis of this derivative from the chloride precursor is achieved through a metathesis or anion exchange reaction.

A common method involves reacting this compound with a dicyanamide salt, such as sodium dicyanamide (Na[N(CN)₂]), in a suitable solvent like acetone (B3395972) or cold distilled water. researchgate.netrsc.org The driving force for this reaction is the precipitation of the insoluble inorganic salt (in this case, sodium chloride) from the reaction mixture, leaving the desired ionic liquid in solution.

Reaction Scheme:

The resulting mixture is typically stirred for an extended period to ensure complete anion exchange. Following the reaction, the precipitated sodium chloride is removed by filtration. The solvent is then evaporated from the filtrate, and the resulting 1,3-didecyl-2-methylimidazolium dicyanamide is dried under vacuum to remove any residual solvent and water.

An alternative approach for anion exchange involves the use of anion exchange resins. researchgate.netrsc.org In this method, a column packed with a resin loaded with the desired anion (dicyanamide) is used. A solution of this compound is passed through the column, where the chloride ions are exchanged for the dicyanamide ions on the resin.

Purity Assessment and Contaminant Analysis in Synthesis

The purity of this compound is crucial for its applications, as even minor impurities can significantly alter its physicochemical properties. Therefore, rigorous purity assessment and contaminant analysis are essential steps in its synthesis.

Common Impurities: Potential impurities in the synthesis of this compound can include:

Unreacted starting materials, such as 1-methylimidazole and 1-chlorodecane.

Mono-alkylated products (1-decyl-2-methylimidazolium chloride).

Residual solvents used in the synthesis and purification steps.

Water, as many ionic liquids are hygroscopic.

Analytical Techniques: A combination of analytical techniques is employed to assess the purity and identify contaminants:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating and quantifying the main product from its impurities. mdpi.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water, often with an additive like phosphoric acid or formic acid for mass spectrometry compatibility. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity confirmation. nih.govsapub.org The chemical shifts and integration of the peaks in the NMR spectrum can confirm the presence of the desired product and detect any organic impurities. For instance, the absence of signals corresponding to the starting materials indicates a complete reaction.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry can identify the molecular weights of the main compound and any impurities, providing further confirmation of their identities.

Karl Fischer Titration: This method is specifically used to quantify the water content in the final product. rsc.org

Table 1: Analytical Methods for Purity Assessment

| Analytical Technique | Purpose | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main product and impurities. | Provides data on the percentage purity of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of organic impurities. | Confirms the chemical structure and identifies unreacted starting materials or side products. |

| Mass Spectrometry (MS) | Identification of molecular weights of the compound and impurities. | Confirms the identity of the synthesized compound and any contaminants. |

| Karl Fischer Titration | Quantification of water content. | Determines the level of water present in the final product. |

Micellization Behavior in Aqueous and Mixed Solvent Systems

The self-assembly of this compound in water is a stepwise process that begins with the formation of simple aggregates and evolves into more complex structures as the concentration of the ionic liquid increases. researchgate.netacs.org This behavior is characteristic of surfactants and is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrocarbon tails and water molecules.

Conductivity measurements are a standard technique for determining the critical micelle concentration (CMC) of ionic surfactants. nih.govyoutube.com For this compound in aqueous solution, conductivity studies have revealed the presence of two distinct break points in the plot of conductivity versus concentration, indicating two CMCs. researchgate.netnih.govacs.org

The first critical micelle concentration, cmc1 , is observed at a concentration of approximately 0.4–0.5 mM. acs.org This value marks the onset of micellization, where individual surfactant monomers begin to associate into spherical aggregates. researchgate.netacs.org The second break point, cmc2 , occurs at a much higher concentration range of 20–30 mM. researchgate.netacs.org This second transition is attributed to a change in the morphology of the micelles. researchgate.netnih.gov The fraction of neutralized charge on the micellar surface supports the interpretation of cmc1 as the point of spherical micelle formation and cmc2 as the signal for a structural transition. nih.govacs.org

Table 1: Critical Micelle Concentrations (CMCs) of this compound in Aqueous Solution Determined by Conductivity

| Parameter | Concentration Range (mM) | Associated Aggregation Event |

|---|---|---|

| cmc1 | 0.4 - 0.5 | Formation of spherical micelles |

| cmc2 | 20 - 30 | Transition from spherical to cylindrical micelles |

Following the initial formation of spherical micelles at cmc1, a structural evolution occurs as the concentration of this compound increases. researchgate.netacs.org The transition from spherical to cylindrical or rod-like micelles is a well-documented phenomenon for many surfactants. researchgate.netnih.gov For [C10C10mim]Cl, this transition is identified by the second critical micelle concentration (cmc2) found between 20 and 30 mM. researchgate.netacs.org

The initial spherical micelles are formed to minimize the hydrophobic surface area exposed to water. As the surfactant concentration rises above cmc1, these spherical aggregates become more numerous. At the higher concentration corresponding to cmc2, it becomes more energetically favorable for the micelles to grow in one dimension, leading to the formation of elongated, cylindrical structures. researchgate.netnih.govacs.org This morphological change is supported by data from various analytical techniques, including fluorescence spectroscopy and NMR, which detect changes in the local environment and dynamics of the aggregates consistent with a sphere-to-cylinder transition. researchgate.netacs.orgacs.org

At concentrations significantly above the sphere-to-cylinder transition, the self-assembly of this compound progresses further. A third structural evolution from cylindrical micelles to bilayer aggregates is proposed based on the analysis of diffusion coefficients at high surfactant concentrations, specifically above 0.2 M. researchgate.netnih.govacs.org These bilayers represent a more ordered arrangement where the double alkyl chains of the ionic liquid molecules align to form sheet-like structures.

At very high concentrations of the ionic liquid, these bilayer structures can organize into a lamellar liquid crystalline phase. researchgate.netnih.gov The existence of this phase has been confirmed through phase scanning experiments using polarized light microscopy, which reveals the characteristic textures of liquid crystals. researchgate.netacs.org This demonstrates a rich phase behavior for [C10C10mim]Cl, progressing from isolated monomers in dilute solution to spherical micelles, cylindrical micelles, bilayer aggregates, and ultimately to a highly ordered lamellar liquid crystalline phase. researchgate.netnih.gov

Investigation of Self-Assembly Structures using Advanced Spectroscopic Techniques

Advanced spectroscopic methods provide detailed insights into the structure, dynamics, and local environment of the aggregates formed by this compound.

Fluorescence spectroscopy, utilizing molecular probes that are sensitive to the polarity of their surroundings, is a powerful tool for studying micellar systems. acs.org For the investigation of this compound aggregates, probes such as pyrene (B120774) and Nile red have been employed. researchgate.netnih.gov

Pyrene's fluorescence emission spectrum is highly sensitive to the micropolarity of its environment. The ratio of the intensity of its first and third vibronic peaks (I₁/I₃) is used to gauge the polarity of the probe's location. In aqueous solutions of [C10C10mim]Cl, changes in the I₁/I₃ ratio with increasing surfactant concentration confirm the formation of a hydrophobic micellar core and are consistent with the sphere-to-cylinder transition. researchgate.netacs.org

Fluorescence anisotropy measurements using a probe like rhodamine B also provide evidence for the structural transitions. researchgate.netnih.gov Anisotropy is related to the rotational mobility of the probe. As the micelles transition from smaller spherical shapes to larger, more constrained cylindrical structures, the rotational motion of the embedded probe is restricted, leading to changes in the measured fluorescence anisotropy. researchgate.netacs.org These fluorescence-based studies provide a consistent picture of the aggregation process, corroborating the findings from conductivity measurements. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about molecular structure and dynamics in solution. Chemical shift ¹H-NMR studies in D₂O have been used to monitor the aggregation of this compound. researchgate.netnih.gov Changes in the chemical shifts of the protons on the imidazolium ring and alkyl chains upon micellization provide evidence for the transfer of the hydrophobic chains into the nonpolar interior of the aggregates and support the sphere-to-cylinder transition model. researchgate.netacs.org

Diffusion-Ordered NMR Spectroscopy (DOSY) is particularly valuable as it allows for the separation of NMR signals from different species based on their diffusion coefficients, which are related to their size and shape. researchgate.netacs.org DOSY experiments on [C10C10mim]Cl solutions have been instrumental in confirming the structural transitions. nih.govacs.org By measuring the self-diffusion coefficients for the surfactant monomer and its aggregates, researchers can track the growth of the micelles. A distinct decrease in the diffusion coefficient of the aggregates is observed at cmc₂, which is indicative of the transition from smaller, faster-diffusing spherical micelles to larger, slower-diffusing cylindrical aggregates. researchgate.netacs.org Furthermore, analysis of diffusion coefficients at concentrations above 0.2 M provided the key evidence for the proposed subsequent evolution from cylindrical micelles to even larger bilayer aggregates. researchgate.netnih.govacs.org

Table 2: Spectroscopic Techniques and Key Findings for [C10C10mim]Cl Self-Assembly

| Technique | Probe/Method | Key Finding |

|---|---|---|

| Fluorescence Spectroscopy | Pyrene, Nile Red | Provides evidence for micelle formation and the sphere-to-cylinder transition through changes in micropolarity. researchgate.netacs.org |

| Fluorescence Anisotropy | Rhodamine B | Detects changes in aggregate size and shape through restricted rotational motion of the probe. researchgate.netacs.org |

| ¹H NMR | Chemical Shift Analysis | Confirms the incorporation of alkyl chains into the micellar core. researchgate.netacs.org |

| DOSY NMR | Self-Diffusion Coefficients | Confirms sphere-to-cylinder and cylinder-to-bilayer transitions by measuring changes in aggregate size. researchgate.netacs.orgacs.org |

Polarized Light Microscopy for Mesophase Characterization

Polarized Light Microscopy (PLM) is a crucial technique for identifying and characterizing lyotropic liquid crystalline phases, known as mesophases, which form at high concentrations of surfactants in a solvent. In the study of this compound in aqueous solutions, PLM has been instrumental in confirming the formation of ordered structures beyond simple micelles. nih.govacs.org

Phase scanning experiments conducted with polarized light microscopy provide clear evidence for the existence of a lamellar liquid crystalline phase at very high concentrations of this compound. nih.govacs.orgresearchgate.net This lamellar phase consists of well-ordered bilayer structures. The observation of this mesophase confirms the proposed evolution of aggregates from cylindrical micelles to bilayers as the concentration of the ionic liquid increases. nih.govacs.org The presence of these birefringent textures under polarized light is a definitive characteristic of the anisotropic nature of liquid crystals, distinguishing them from isotropic micellar solutions.

Factors Influencing Self-Aggregation and Aggregate Morphology

The self-assembly of this compound in aqueous solutions is a complex process governed by a delicate balance of intermolecular forces. The resulting aggregate structures are highly sensitive to various factors, including the concentration of the ionic liquid, temperature, and the specific molecular structure of the ions. researchgate.netnih.govnih.gov The interplay between hydrophobic interactions of the long decyl chains and the electrostatic interactions of the charged imidazolium headgroups drives the formation of supramolecular assemblies. nih.gov

Influence of Concentration on Aggregate Structure

The concentration of this compound in an aqueous solution is a primary determinant of the type and geometry of the aggregates formed. nih.govresearchgate.net Studies have revealed a stepwise aggregation behavior, where the morphology of the aggregates evolves as the concentration increases. nih.govacs.org

At low concentrations, the ionic liquid exists as unimers. As the concentration surpasses a certain threshold, these monomers begin to self-assemble. Research has identified two distinct critical micelle concentrations (CMCs) for this compound. nih.govacs.orgresearchgate.net

First CMC (cmc1): This corresponds to the formation of initial, spherical micelles. nih.govacs.org

Second CMC (cmc2): At this higher concentration, a structural transition occurs, from spherical to more elongated, cylindrical micelles. nih.govacs.orgresearchgate.net

As the concentration is increased further, beyond the second CMC, these cylindrical micelles can evolve into even more complex structures. nih.gov At significantly high concentrations (e.g., > 0.2 M), evidence from diffusion-ordered NMR spectroscopy (DOSY) suggests the formation of bilayer aggregates. nih.govacs.org This progression culminates in the formation of a lamellar liquid crystalline phase at very high concentrations, as confirmed by polarized light microscopy. nih.gov

| Concentration Range | Predominant Aggregate Structure | Supporting Evidence |

|---|---|---|

| < cmc1 | Monomers (Unimers) | Conductivity, Surface Tension nih.govresearchgate.net |

| cmc1 to cmc2 | Spherical Micelles | Conductivity, Fluorescence Spectroscopy nih.govacs.orgresearchgate.net |

| > cmc2 | Cylindrical Micelles | Conductivity, Fluorescence Anisotropy, 1H NMR nih.govacs.orgresearchgate.net |

| High Concentration (> 0.2 M) | Bilayer Aggregates / Lamellar Phase | DOSY NMR, Polarized Light Microscopy nih.govacs.org |

Impact of Temperature on Aggregation Number

Temperature significantly affects the micellization of surfactants in aqueous solutions by influencing the hydrophobic effect and the hydration of the surfactant headgroups. wpmucdn.comnih.gov For ionic surfactants, the relationship between temperature and the critical micelle concentration (CMC) is often not linear; it typically displays a U-shaped curve where the CMC value first decreases with increasing temperature, reaches a minimum (often around room temperature), and then increases. wpmucdn.comscispace.com

The aggregation number (Nagg), which is the average number of surfactant molecules in a micelle, is inversely related to the CMC. As temperature changes, the balance of forces driving micellization shifts. nih.gov

Initial Temperature Increase: An increase in temperature weakens the hydrogen bonds between water and the hydrophilic headgroups, making the surfactant effectively more hydrophobic. This dehydration favors aggregation, leading to a lower CMC and potentially a higher aggregation number. nih.gov

Further Temperature Increase: Beyond the CMC minimum, increased thermal energy disrupts the organized structure of water molecules around the hydrophobic tails (the hydrophobic effect), making micellization less favorable and causing the CMC to rise. wpmucdn.com This can lead to a decrease in the aggregation number.

For non-ionic surfactants, the CMC generally decreases with increasing temperature, which often results in a significant increase in the aggregation number as the system approaches its cloud point temperature. nih.gov While specific data for the temperature-dependent aggregation number of this compound is not detailed in the provided results, the general principles for ionic surfactants apply. nih.govwpmucdn.com

| Temperature Range | Effect on CMC (General for Ionic Surfactants) | Likely Impact on Aggregation Number (Nagg) |

|---|---|---|

| Below CMC Minimum (e.g., < 25°C) | Decreases with increasing temperature | Tends to increase |

| Around CMC Minimum (e.g., ~25°C) | Reaches lowest point | Reaches maximum |

| Above CMC Minimum | Increases with increasing temperature | Tends to decrease |

Role of Anions and Cationic Structure on Self-Association

The self-assembly behavior of imidazolium-based surfactants is profoundly influenced by their molecular architecture, specifically the structure of the cation and the nature of the counter-anion. rsc.orgresearchgate.net

Cationic Structure: The defining feature of this compound is its dicationic structure with two long alkyl (decyl) chains. nih.gov This "double-chained" configuration significantly impacts its packing parameter, promoting the formation of aggregates like vesicles or bilayers more readily than its single-chain counterparts. researchgate.netnih.gov For imidazolium surfactants in general, increasing the length of the alkyl chain(s) enhances hydrophobicity, which leads to:

A decrease in the critical micelle concentration (CMC). researchgate.netacs.org

An increase in the aggregation number. nih.gov

A greater tendency to form more complex structures beyond simple spherical micelles. rsc.org

Anion Role: The counter-ion, chloride (Cl⁻) in this case, is not a passive component. The anion's properties, such as its size, hydration, and ability to bind to the cationic headgroup (chaotropicity), play a critical role in micellization. researchgate.netnih.gov The anion influences the degree of charge neutralization at the micellar surface, which in turn affects the electrostatic repulsion between the imidazolium headgroups. nih.gov A more strongly binding or less hydrated anion can more effectively screen these repulsions, which lowers the CMC and favors the growth of aggregates. researchgate.net Studies on other imidazolium surfactants have shown that the choice of anion has a great influence on the structure and properties of the resulting aggregates. researchgate.netmdpi.com

| Structural Factor | Change | Effect on Self-Association |

|---|---|---|

| Cationic Alkyl Chain | Increase in chain length | Decreases CMC, Increases aggregation number nih.govacs.org |

| Presence of double chains (vs. single) | Promotes formation of bilayers/vesicles researchgate.netnih.gov | |

| Anion | Increased binding to cation | Decreases CMC, favors aggregate growth researchgate.net |

| Higher chaotropicity | Can influence aggregate properties and toxicity nih.gov |

Interactions with Co-surfactants and Additives

The aggregation behavior of this compound can be significantly modified by the presence of other surface-active molecules (co-surfactants) or additives like electrolytes. nih.govresearchgate.net These components can incorporate into the micellar structures, leading to the formation of mixed aggregates with altered properties.

Additives: Simple electrolytes can influence micellization by screening the electrostatic repulsion between the ionic headgroups, which generally leads to a lower CMC and promotes the growth of micelles. Other ionic liquids can also act as additives. For instance, imidazolium-based ionic liquids with shorter alkyl chains can act as electrolytes at low concentrations and as co-surfactants at higher concentrations when mixed with a long-chain surfactant, participating directly in the formation of mixed micelles. researchgate.net The addition of organic molecules can also affect the aggregation process, sometimes by altering the solvent properties or by being solubilized within the micellar core. nih.gov

| Additive Type | General Effect on Imidazolium Surfactant Aggregation | Mechanism |

|---|---|---|

| Inorganic Salts (Electrolytes) | Lowers CMC, promotes micellar growth | Screens electrostatic repulsion between headgroups nih.gov |

| Co-surfactants | Forms mixed micelles, can lower overall CMC | Alters packing parameter and surface charge density researchgate.net |

| Short-Chain Ionic Liquids | Can act as an electrolyte or a co-surfactant | Depends on concentration; either screens charge or incorporates into micelles researchgate.net |

| Organic Solvents (e.g., ethanol) | Generally increases CMC | Increases solubility of the surfactant monomer in the bulk solution nih.gov |

Advanced Applications of 1,3 Didecyl 2 Methylimidazolium Chloride in Chemical Research

Catalytic Applications and Reaction Media Development

The distinct physicochemical properties of 1,3-didecyl-2-methylimidazolium chloride, such as its low volatility, high thermal stability, and tunable solubility, make it a versatile tool in catalysis and as a medium for chemical reactions. hiyka.com

Role as Catalyst and Co-catalyst in Organic Reactions

This compound serves as both a catalyst and a co-catalyst, where its ionic nature can enhance reaction rates and selectivity. hiyka.com It has been utilized in the synthesis of nanoparticles and polymers, where it functions not only as a reaction medium but also as a stabilizing agent for the products. chemimpex.com The structure of the imidazolium (B1220033) ring allows it to act as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide range of organic transformations.

Furthermore, this ionic liquid can be used as a starting material to create other task-specific ionic liquids. For example, it can be used to prepare 1,3-didecyl-2-methylimidazolium dicyanamide (B8802431), which has applications in separation processes. sigmaaldrich.com Its utility also extends to modifying the surface of nanocomposites, such as those based on graphene oxide and magnetite, to facilitate the separation of biological molecules like hemin (B1673052) from serum samples. sigmaaldrich.com In material science, it has been employed as a pore-directing agent in the synthesis of mesoporous materials designed for applications like drug delivery. sigmaaldrich.com

Micellar Catalysis and Reaction Efficiency Enhancement in this compound Media

Due to its amphiphilic nature, stemming from a polar imidazolium head and long nonpolar decyl chains, this compound exhibits complex self-aggregation behavior in aqueous solutions. nih.gov This leads to the formation of micelles, which can act as nanoreactors, a concept central to micellar catalysis. This methodology can significantly accelerate reaction rates by concentrating reactants within the micellar core, often allowing for milder reaction conditions compared to conventional organic solvents. nih.gov

Research has shown that this compound forms spherical micelles at a certain concentration, which then transition to cylindrical micelles and eventually to bilayer aggregates as the concentration increases. nih.govresearchgate.net These micellar systems have been proposed as novel reaction media, with their catalytic effect demonstrated in the solvolysis of 4-methoxybenzenesulfonyl chloride. nih.govresearchgate.net The efficiency of these micellar systems can be further tuned by forming mixed micelles with other surfactants, which can significantly boost catalytic performance for specific reactions, such as the degradation of industrial dyes. rsc.org

Interactive Table: Aggregation Properties of this compound in Aqueous Solution

| Property | Value/Observation | Corresponding Aggregate Structure |

| cmc1 (First Critical Micelle Concentration) | ~0.4-0.5 mM | Formation of spherical micelles researchgate.net |

| cmc2 (Second Critical Micelle Concentration) | ~20-30 mM | Transition from spherical to cylindrical micelles researchgate.net |

| High Concentration Behavior (> 0.2 M) | Analysis of diffusion coefficients suggests further evolution | Formation of bilayer aggregates nih.govresearchgate.net |

Green Chemistry Principles in Catalytic Processes Utilizing this compound

The use of this compound aligns with several core principles of green chemistry. hiyka.comchemimpex.com As an ionic liquid, it has extremely low vapor pressure, which minimizes air pollution and reduces worker exposure compared to volatile organic compounds (VOCs). hiyka.com This directly supports the principle of using "Safer Solvents and Auxiliaries." sigmaaldrich.com

Electrochemical System Development

The high ionic conductivity and stability of this compound make it a valuable component in the development of advanced electrochemical systems. hiyka.com

Electrolyte Applications in Energy Storage Devices, including Lithium-ion Batteries and Supercapacitors

This compound is employed as an electrolyte or co-solvent in energy storage devices like lithium-ion batteries and supercapacitors. hiyka.comchemimpex.comiolitec.de Conventional electrolytes in these devices are often based on organic carbonates, which are volatile and flammable, posing significant safety risks. nih.govmdpi.com Ionic liquids are considered a safer alternative due to their negligible volatility, low flammability, and high thermal and electrochemical stability. researchgate.netresearchgate.net

In lithium-ion batteries, an ideal electrolyte must facilitate the transport of lithium ions while being chemically stable. nih.gov Imidazolium-based ionic liquids can enhance the stability and conductivity of the electrolyte, which is crucial for improving battery performance and lifespan. chemimpex.comnih.gov For supercapacitors, using ionic liquids as electrolytes can widen the electrochemical stability window, allowing for higher operating voltages and consequently greater energy density. researchgate.netnih.gov The addition of ionic liquids as co-salts to conventional electrolytes has been shown to inhibit electrolyte decomposition and improve cycling stability at high voltages. nih.gov

Interactive Table: Comparison of Electrolyte Properties

| Property | Conventional Organic Carbonate Electrolytes | Imidazolium-Based Ionic Liquid Electrolytes |

| Volatility | High | Negligible hiyka.com |

| Flammability | High | Low / Non-flammable researchgate.netresearchgate.net |

| Thermal Stability | Limited | High hiyka.comresearchgate.net |

| Electrochemical Window | Moderate | Wide researchgate.netnih.gov |

| Safety Concerns | Significant (fire/explosion risk) | Significantly Reduced nih.govresearchgate.net |

Integration in Electrochemical Sensors and Biosensors

The unique properties of this compound are also leveraged in the fabrication of electrochemical sensors and biosensors. hiyka.comiolitec.de Its ability to act as a stable medium with high ionic conductivity is beneficial for electrochemical measurements.

A specific application involves its use as a coating for nanocomposites, such as those made of graphene oxide and magnetite. sigmaaldrich.comroco.global This ionic liquid-coated nanocomposite has been successfully used for the magnetic separation and determination of hemin, an iron-containing porphyrin, from serum samples. sigmaaldrich.comroco.global In this context, the ionic liquid likely serves multiple functions: it enhances the dispersion and stability of the nanocomposite, prevents non-specific binding, and provides a suitable microenvironment for the electrochemical interaction, thereby improving the sensitivity and selectivity of the sensor.

Performance Enhancement through Ionic Conductivity and Stability

This compound, an ionic liquid (IL), demonstrates significant potential for enhancing performance in various chemical applications due to its inherent properties of ionic conductivity and stability. chemimpex.comhiyka.com As an ionic liquid, it consists of a 1,3-didecyl-2-methylimidazolium cation and a chloride anion, a structure that imparts low volatility and high thermal stability. hiyka.com These characteristics are advantageous over traditional volatile organic solvents, offering more reliable performance under harsh temperature conditions without the risk of evaporation. hiyka.com

Electrolyte Design for Dye-Sensitized Solar Cells (DSSCs)

The unique properties of ionic liquids, such as this compound, make them attractive candidates for electrolyte design in dye-sensitized solar cells (DSSCs). psu.edu Traditional DSSCs often employ volatile organic solvents in their electrolytes, which can lead to long-term stability issues due to solvent evaporation and leakage. mrs-j.org The non-volatility of ionic liquids directly addresses this critical drawback. psu.edu

In DSSC electrolyte design, the goal is to efficiently transport charge between the photoanode and the counter electrode. nih.gov The electrolyte contains a redox couple, typically iodide/triiodide (I⁻/I₃⁻), and the ionic liquid acts as the solvent medium. mrs-j.orgresearchgate.net The high ionic conductivity of imidazolium-based ILs is beneficial for this charge transport. hiyka.com While the viscosity of ionic liquids is generally higher than that of molecular solvents, which can potentially limit mass transport, research has shown that DSSCs using IL electrolytes can still exhibit high performance. psu.eduresearchgate.net This is partly because charge transport in these systems is not solely dependent on physical diffusion but is also accelerated by an exchange reaction mechanism between the redox couple species. researchgate.net The use of imidazolium salt-based electrolytes is a key strategy in the development of stable and efficient DSSCs. nih.gov

Material Science and Nanotechnology Innovations

Role in Nanomaterials Synthesis and Stabilization

This compound plays a significant role in material science, particularly in the synthesis and stabilization of nanomaterials. chemimpex.comhiyka.com Its function as a stabilizing agent is critical for controlling the formation and preventing the agglomeration of nanoparticles, which is essential for their application in fields like electronics and catalysis. chemimpex.com In the synthesis of various nanomaterials and polymers, this ionic liquid helps to ensure the stability of the final products. It has been used as a pore-directing agent in the creation of mesoporous materials, which are valuable for applications such as advanced drug delivery systems. sigmaaldrich.comroco.global

The compound's effectiveness stems from its molecular structure, which combines a charged headgroup with long hydrocarbon tails, giving it surfactant-like properties. hiyka.comresearchgate.net This dual nature allows it to interface between different phases and stabilize nanoparticle surfaces during and after synthesis.

A key advantage of using this compound in nanomaterial synthesis is the ability to control particle size and distribution. chemimpex.com This control is directly linked to the compound's self-aggregation behavior in aqueous solutions. researchgate.netacs.orgnih.gov Research has shown that this ionic liquid exhibits different aggregation structures depending on its concentration.

At low concentrations, it forms spherical micelles. researchgate.netnih.gov As the concentration increases, these spherical structures transition into cylindrical micelles. researchgate.netnih.gov At even higher concentrations (above 0.2 M), a further evolution to bilayer aggregates occurs, eventually forming a lamellar liquid crystalline phase. researchgate.netacs.orgnih.gov This concentration-dependent behavior allows researchers to direct the synthesis of nanomaterials. For instance, lower surfactant concentrations can be used to favor the formation of spherical nanostructures, while higher concentrations are conducive to producing lamellar or sheet-like nanostructures. researchgate.net

| Property | Value / Observation | Significance |

| Critical Micelle Concentration 1 (cmc1) | ~0.4-0.5 mM | Formation of spherical micelles researchgate.netnih.gov |

| Critical Micelle Concentration 2 (cmc2) | ~20-30 mM | Transition from spherical to cylindrical micelles researchgate.netnih.gov |

| High Concentration Behavior (>0.2 M) | Formation of bilayer aggregates / lamellar phase | Template for lamellar nanostructures researchgate.netacs.orgnih.gov |

This table presents the concentration-dependent aggregation behavior of this compound in aqueous solution, which is fundamental to its role in controlling nanoparticle size and morphology.

Surface Modification Applications, including Hydrophobicity and Hydrophilicity Adjustment

This compound is employed in surface modification applications to adjust properties like hydrophobicity and hydrophilicity. chemimpex.com The molecular structure is key to this function; the two long decyl (C10) alkyl chains provide a significant hydrophobic character, while the imidazolium ring is the charged, more hydrophilic part. hiyka.com

By adsorbing onto a surface, the ionic liquid can alter how that surface interacts with water and other substances. For example, orienting the hydrophobic alkyl chains away from the surface can create a more water-repellent (hydrophobic) interface. This is beneficial in industries such as textiles or coatings to improve water resistance. chemimpex.com Conversely, by controlling the orientation and density of the adsorbed layer, it may also be possible to modify surfaces for enhanced adhesion or wettability where a more hydrophilic character is desired. This versatility makes it a valuable tool in material science for tailoring the surface properties of a wide range of materials for specific functional purposes. chemimpex.com

Development of Nanocomposite Materials, including Graphene Oxide and Magnetite-Based Nanocomposites

The ionic liquid this compound ([DDMIM][Cl]) plays a significant role in the advancement of material science, particularly in the development of sophisticated nanocomposite materials. Its unique amphiphilic structure, combining a charged imidazolium head with long hydrophobic alkyl chains, makes it an effective agent for modifying and stabilizing nanomaterials like graphene oxide (GO) and magnetite (Fe₃O₄). chemimpex.com

In one notable application, [DDMIM][Cl] is used to coat a nanocomposite composed of graphene oxide and magnetite. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This coating enhances the functionality of the material, making it suitable for specialized separation processes. sigmaaldrich.comsigmaaldrich.comroco.global The imidazolium-based ionic liquid acts as a surface modifier, improving the dispersion and stability of the nanocomposite in various media and facilitating its interaction with target molecules. chemimpex.comhiyka.com Graphene oxide provides a large surface area, while the magnetite component introduces magnetic properties, allowing for easy separation of the nanocomposite from a solution using an external magnetic field. mdpi.com The role of [DDMIM][Cl] is to bridge these components and enhance their collective performance in applications such as the extraction of specific biomolecules. sigmaaldrich.comsigmaaldrich.com

Table 1: Application of [DDMIM][Cl] in Nanocomposite Development

| Nanomaterial Component | Role of this compound | Resulting Nanocomposite Application | Source(s) |

| Graphene Oxide (GO) & Magnetite (Fe₃O₄) | Coating and surface modification agent | Separation and preconcentration of hemin from serum samples | sigmaaldrich.com, roco.global, sigmaaldrich.com, sigmaaldrich.com |

| General Nanoparticles | Stabilizing agent | Controls particle size and distribution for applications in electronics and catalysis | , chemimpex.com |

Pore Directing Agent in Mesoporous Material Synthesis for Drug Delivery Applications

This compound serves as a crucial component in the synthesis of mesoporous materials, which are characterized by well-defined pores ranging from 2 to 50 nanometers in diameter. sigmaaldrich.com In this context, [DDMIM][Cl] functions as a structure-directing agent, or template, guiding the formation of the porous network. sigmaaldrich.comroco.global Its amphiphilic nature allows it to self-assemble into micelles in a solution containing ceramic precursors, such as silicates or metal alkoxides. sigmaaldrich.com

The synthesis process, often a "one-pot" sol-gel method, involves the hydrolysis and condensation of the precursor material around these ionic liquid micelles. sigmaaldrich.com After the inorganic framework is formed, the organic template ([DDMIM][Cl]) is removed, typically through solvent extraction or thermal treatment (calcination), leaving behind a solid material with a highly ordered and porous structure. sigmaaldrich.comresearchgate.net

The ability to control the pore size and geometry by using templates like [DDMIM][Cl] is vital for applications in drug delivery. sigmaaldrich.comroco.global These mesoporous materials, such as mesoporous hectorites, can be loaded with therapeutic agents. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The defined pore structure allows for the controlled and sustained release of the encapsulated drug, which is a significant advantage in developing advanced therapeutic systems. chemimpex.com

Table 2: [DDMIM][Cl] as a Pore-Directing Agent

| Material Synthesized | Function of [DDMIM][Cl] | Key Outcome for Application | Source(s) |

| Mesoporous Hectorites | Pore-directing agent | Creates structured pores suitable for drug encapsulation and controlled release | sigmaaldrich.com, sigmaaldrich.com, sigmaaldrich.com |

| General Mesoporous Materials | Template for self-assembly | Enables control over pore size and geometry for efficient drug carrier development | , roco.global |

Separation and Extraction Technologies

The distinct physicochemical properties of this compound, such as its low volatility, thermal stability, and tunable solubility, make it a valuable tool in modern separation and extraction technologies. chemimpex.comhiyka.com

Application in Liquid-Liquid Extraction and Chromatography

[DDMIM][Cl] is utilized in liquid-liquid extraction processes to separate complex mixtures. hiyka.com Its ability to dissolve a wide array of organic and inorganic compounds enhances its effectiveness as an extraction solvent, offering an alternative to traditional volatile organic solvents. chemimpex.com In chromatography, this ionic liquid can be used in the mobile phase or as a coating for the stationary phase. hiyka.comsielc.com For instance, it can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile (B52724) and water. sielc.com Its presence can alter the separation mechanism, enabling the analysis and isolation of specific compounds. sielc.com

Selective Separation Processes, such as Water/Butan-1-ol Separation

A key application demonstrating the utility of [DDMIM][Cl] in selective separation is its use as a precursor in the synthesis of another ionic liquid, 1,3-didecyl-2-methylimidazolium dicyanamide. sigmaaldrich.comsigmaaldrich.com This derivative has been specifically designed and proven effective for the separation of water and butan-1-ol mixtures, a process relevant to biofuel purification and solvent recovery. sigmaaldrich.comsigmaaldrich.comroco.global This highlights how the foundational structure of [DDMIM][Cl] can be modified to create new materials tailored for specific and challenging separation tasks. sigmaaldrich.com

Magnetic Separation and Preconcentration Techniques, exemplified by Hemin Extraction from Serum Samples

Leveraging its role in nanocomposite formation, [DDMIM][Cl] is integral to advanced magnetic separation techniques. sigmaaldrich.comsigmaaldrich.com As previously mentioned, it is used to coat graphene oxide and magnetite-based nanocomposites. sigmaaldrich.comsigmaaldrich.comroco.global This functionalized material is specifically applied in the magnetic solid-phase extraction (MSPE) of hemin from biological samples like serum. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comroco.global The [DDMIM][Cl] coating on the magnetic nanocomposite facilitates the selective capture of hemin. Subsequently, the entire complex can be easily and rapidly isolated from the complex serum matrix using an external magnet. This method serves as an efficient preconcentration and separation technique for the target analyte. roco.global

Biomedical and Biological Research Investigations

The applications of this compound extend into biomedical and biological research, primarily due to its amphiphilic character and interactions with biological systems. chemimpex.com Its structure, featuring a cationic head and two long alkyl chains, allows it to interact with cell membranes and biomolecules. researchgate.net

Research has explored its potential in drug delivery systems, where its role as a pore-directing agent for mesoporous materials is a key aspect. chemimpex.comsigmaaldrich.com Beyond this, its properties as a surfactant and stabilizer are beneficial in formulating emulsions and dispersions for biomedical use. chemimpex.com Studies have investigated its self-aggregation properties in aqueous solutions, revealing that it can form structures ranging from spherical and cylindrical micelles to bilayers, depending on its concentration. researchgate.netacs.org This behavior is crucial for its function as a potential carrier for therapeutic agents. researchgate.net

The biocompatibility and low toxicity profile of [DDMIM][Cl] further enhance its suitability for biomedical research applications. chemimpex.com It has also been noted for its interactions with proteins like bovine serum albumin (BSA), where it can bind electrostatically and penetrate hydrophobic pockets, a mechanism that underpins its potential use in drug delivery and its observed antimicrobial activity.

Drug Delivery System Applications

Research has identified this compound as a valuable component in the development of sophisticated drug delivery systems. chemimpex.com Its ionic nature and surfactant properties are thought to facilitate the transport of therapeutic agents across biological membranes, potentially enhancing drug efficacy. chemimpex.com A specific application involves its use as a pore-directing agent during the synthesis of mesoporous hectorites. sigmaaldrich.comsigmaaldrich.com These materials are being investigated for their potential in creating novel platforms for controlled drug release. The compound's role in forming structured, porous materials highlights its utility in designing advanced delivery vehicles. sigmaaldrich.comsigmaaldrich.com

Antimicrobial Activity and Preservative Development, including Evaluation for Ophthalmic Solutions

This compound, also referred to as DiMI in some studies, has demonstrated significant antimicrobial activity, making it a strong candidate for development as a preservative. nih.govjst.go.jp It has been shown to possess high antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. jst.go.jp This broad-spectrum activity has led to its evaluation as a potential replacement for Benzalkonium chloride (BAC), a common preservative in ophthalmic solutions that can have detrimental effects on the corneal epithelium. nih.govjst.go.jp

Studies comparing DiMI to BAC have found that the antimicrobial effect of DiMI is considered to be stronger. nih.govjst.go.jp Furthermore, DiMI exhibits properties suitable for ophthalmic formulations, including sufficient solubility and stability under heat and light stress conditions. nih.govjst.go.jp The relationship between the chemical structure of imidazolium-based ionic liquids and their biological action is well-established, with antimicrobial activity often increasing with the length of the alkyl chain. rsc.org This structural-activity relationship supports the potent effects observed with the didecyl (C10) chains of this compound. rsc.org

Table 1: Comparative Properties of DiMI and Benzalkonium Chloride (BAC) as Ophthalmic Preservatives

| Feature | This compound (DiMI) | Benzalkonium chloride (BAC) | Source |

|---|---|---|---|

| Antimicrobial Effect | Considered stronger than BAC | Standard preservative with known efficacy | nih.govjst.go.jp |

| Safety Profile | In vitro tests suggest it is safer for humans than BAC | Associated with disadvantageous effects on corneal epithelium | nih.govjst.go.jp |

| Stability | Stable under severe heat and light/UV conditions | Not specified in results | nih.govjst.go.jp |

| Solubility | Sufficiently soluble for ophthalmic solution preparation | Not specified in results | nih.govjst.go.jp |

Interactions with Biomolecules, exemplified by Protein Unfolding and Conformational Changes with Albumin

The interaction between imidazolium-based ionic liquids and proteins is a critical area of study for understanding their biological effects. Research using bovine serum albumin (BSA) and human serum albumin (HSA) as model proteins reveals that these ionic liquids can induce significant conformational changes. nih.govnih.gov The interaction of long-chain imidazolium ionic liquids with albumin is described by a three-stage model. nih.gov

In the initial stage, at low ionic liquid to protein ratios, the interaction is primarily electrostatic between the cationic head of the imidazolium molecule and negative charges on the protein's surface. nih.gov As the concentration of the ionic liquid increases, it induces partial unfolding of the protein, affecting specific domains while leaving the secondary structure mostly intact. nih.gov This unfolding is evidenced by an increase in the protein's radius of gyration. nih.gov In the final stage, the ionic liquid molecules begin to form their own micelles, leading to a saturation of the interaction with the protein. nih.gov Studies on HSA have confirmed that these interactions can reduce the α-helical content of the protein's secondary structure. nih.gov

Table 2: Three-Stage Model of Imidazolium-Based Ionic Liquid Interaction with Albumin

| Stage | IL Concentration | Primary Interaction Mechanism | Effect on Protein Structure | Source |

|---|---|---|---|---|

| Stage 1 | Low (protein/IL ≤ 1:2) | Electrostatic forces | Protein remains in its native form | nih.gov |

| Stage 2 | Intermediate | Hydrophobic and electrostatic | Induces partial unfolding of protein domains | nih.gov |

| Stage 3 | High | Micelle formation | Interaction with protein reaches saturation; free micelles may form | nih.gov |

Cytotoxicity Evaluations and Biocompatibility Studies

The assessment of cytotoxicity and biocompatibility is crucial for any compound considered for biomedical applications. For this compound, its biocompatibility and low toxicity are noted as beneficial characteristics for its use in research areas like drug delivery. chemimpex.com When evaluated as a preservative for ophthalmic solutions, in vitro toxicity tests suggested that it is safer for humans than the widely used benzalkonium chloride. nih.govjst.go.jp

The mechanism of cytotoxicity for related imidazolium ionic liquids has been investigated. Studies on compounds like 1-octyl-3-methylimidazolium chloride show that they can decrease cell viability by damaging the cell membrane and increasing its permeability. nih.gov This disruption of the cell membrane is a likely contributor to the antimicrobial and cytotoxic effects observed. nih.gov

Environmental Remediation Research

Ionic liquids, including those based on the imidazolium scaffold, are being explored for their potential in environmental remediation, particularly for the removal of pollutants from water. rsc.org

Utilization in Composite Materials for Heavy Metal Ion Removal

Research into environmental cleanup has focused on the use of composite materials for the removal of heavy metal ions from aqueous solutions. mdpi.commdpi.com Imidazolium-based ionic liquids are promising for these applications because they can form complexes with heavy metal cations, such as lead (Pb²⁺), which can facilitate their separation. rsc.org While specific studies detailing the use of this compound in these composites are not prevalent, the broader class of imidazolium ILs is integral to this research. rsc.org

Scientists have developed various composite sorbents, such as those combining polymers like polyethyleneimine with a silica (B1680970) core, which have demonstrated good adsorption capacities for heavy metals including lead (Pb²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺). mdpi.com Other research has utilized magnetic carbon composites derived from biomass to effectively remove chromium (Cr(VI)) from industrial wastewater. researchgate.net The function of these materials often relies on chelation and adsorption processes to capture the metal ions. mdpi.com The adaptability of ionic liquids makes them suitable for modifying surfaces and enhancing the functionality of these composite materials for targeted pollutant removal. chemimpex.com

Table 3: Examples of Composite Materials in Heavy Metal Remediation Research

| Composite Material Type | Target Heavy Metal Ions | Removal Mechanism | Source |

|---|---|---|---|

| Polymer/Silica Core Sorbents | Pb²⁺, Cd²⁺, Ni²⁺ | Dynamic Adsorption | mdpi.com |

| Magnetic Carbon (from corncob) | Cr(VI) | Adsorption | researchgate.net |

| Polypyrrole/Chitosan/CNT | Cu²⁺ | Adsorption / Chelation | mdpi.com |

Computational and Theoretical Studies of 1,3 Didecyl 2 Methylimidazolium Chloride

Molecular Dynamics Simulations for Supramolecular Assemblies and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to probe the structural organization and intermolecular forces within ionic liquids. While specific MD studies focusing exclusively on 1,3-didecyl-2-methylimidazolium chloride are limited, research on closely related long-chain imidazolium (B1220033) chlorides offers significant insights into its expected behavior.

A notable study on the 1-alkyl-3-methylimidazolium chloride ([Cnmim]Cl) series, including a cation with a single decyl chain (n=10), has elucidated key structural features through MD simulations. nih.gov These simulations, employing the OPLS/AMBER-like CL&P force field, reveal the nature of the interactions between the imidazolium cations and the chloride anions. nih.gov

Key Findings from MD Simulations of Related Imidazolium Chlorides:

Hydrogen Bonding: The primary interaction between the chloride anion and the imidazolium cation occurs via hydrogen bonding with the protons on the imidazolium ring. nih.gov

Coordination Number: Radial distribution functions (RDFs) indicate that, on average, each chloride anion is surrounded by approximately four imidazolium cations, and vice versa. nih.gov The first maxima for the RDFs between the chloride anion and the most acidic ring proton are consistently found at around 260 pm. nih.gov

Alkyl Chain Aggregation: The long alkyl chains of the imidazolium cations tend to aggregate, forming nonpolar domains within the ionic liquid structure. This segregation becomes more pronounced with increasing chain length. nih.gov For cations with longer alkyl chains, such as decyl chains, a distinct peak in the center-of-ring to center-of-ring RDF is observed, indicating a structured arrangement of the cations. nih.gov

These findings suggest that in this compound, the two decyl chains would lead to even more pronounced self-assembly and the formation of well-defined nonpolar domains, influencing its macroscopic properties.

Interactive Data Table: Key Interaction Distances from MD Simulations of [C10mim]Cl

| Interaction Pair | First RDF Maximum (pm) | First RDF Minimum (pm) | Coordination Number in First Solvation Shell |

|---|---|---|---|

| Cl⁻ – Ring H | ~260 | ~400 | 3.7 - 3.9 |

| Cation Ring Center – Cation Ring Center | A pronounced second maximum is observed at 760 pm, indicating structured cation arrangement. nih.gov |

Quantum Chemical Calculations for Elucidating Intermolecular Interactions

For instance, studies on 1,3-dimethylimidazolium (B1194174) nitrate (B79036) have utilized methods like MP2 and DFT (with functionals such as B3LYP and B97XD) to calculate the binding energies between the cation, anion, and solvent molecules like water. arxiv.org These calculations have shown that the interaction between the cation and anion is significantly stronger than the interactions with water molecules. arxiv.org The binding energies are more favorable when using dispersion-corrected functionals like B97XD, highlighting the importance of van der Waals forces in these systems. arxiv.org

General Insights from Quantum Chemical Studies on Imidazolium Ionic Liquids:

Cation-Anion Interaction: The primary interaction is the strong electrostatic attraction between the positively charged imidazolium ring and the chloride anion.

Hydrogen Bonding: The hydrogen atoms on the imidazolium ring, particularly at the C2 position, are the primary sites for hydrogen bonding with the anion. arxiv.org

Modeling of Phase Behavior and Microstructure Formation

The phase behavior and microstructure of this compound in aqueous solutions have been primarily investigated through experimental techniques, which can be complemented by theoretical modeling. Experimental studies have revealed a rich self-aggregation behavior for this double-chained ionic liquid. nih.gov

Conductivity measurements have identified two critical micelle concentrations (cmc), suggesting a transition in the aggregate morphology. nih.gov The initial formation of spherical micelles is followed by a transition to cylindrical micelles at a higher concentration. nih.gov At even higher concentrations (above 0.2 M), there is evidence of a further evolution to bilayer aggregates, which is confirmed by the observation of a lamellar liquid crystalline phase at very high concentrations. nih.gov

Experimentally Determined Aggregation Behavior of [C10C10mim]Cl in Aqueous Solution:

| Concentration Range | Predominant Aggregate Structure | Supporting Evidence |

| Low Concentration (cmc1) | Spherical Micelles | Conductivity measurements, fluorescence spectroscopy. nih.gov |

| Intermediate Conc. (cmc2) | Cylindrical Micelles | Conductivity, fluorescence anisotropy, ¹H NMR, Diffusion-Ordered NMR Spectroscopy (DOSY). nih.gov |

| High Concentration (>0.2 M) | Bilayer Aggregates | DOSY, polarized light microscopy (observing a lamellar liquid crystalline phase). nih.gov |

While specific modeling of the phase behavior of this compound is a subject for future research, coarse-grained (CG) molecular dynamics simulations have been successfully used to model the phase behavior of similar single-chained 1-alkyl-3-methylimidazolium halides. These CG models, such as the MARTINI force field, can capture the formation of micelles and their transition to other mesophases. Such models could be adapted to investigate the unique behavior of double-chained ionic liquids like this compound.

Theoretical Insights into Solvation Mechanisms and Reaction Pathways

The unique micellar structures formed by this compound in aqueous solutions suggest its potential as a novel reaction medium. The transition from spherical to cylindrical to bilayer aggregates provides different microenvironments that can influence solvation and reaction pathways.

While specific theoretical studies on solvation and reaction mechanisms within these micelles are yet to be extensively reported, the observed aggregation behavior allows for informed hypotheses based on the principles of micellar catalysis. The micelles of this compound have been proposed as a medium for reactions, as evidenced by the solvolysis of 4-methoxybenzenesulfonyl chloride. nih.gov

Potential Influences of [C10C10mim]Cl Micelles on Reactions:

Solubilization of Reactants: The hydrophobic core of the micelles can solubilize nonpolar reactants in an aqueous medium, increasing their effective concentration and reaction rates.

Transition State Stabilization: The interface between the hydrophobic core and the hydrophilic corona of the micelles can provide a unique environment that may stabilize the transition state of a reaction, thereby lowering the activation energy.

Electrostatic Catalysis: The charged surface of the imidazolium headgroups can attract or repel charged reactants or intermediates, influencing reaction pathways.

Theoretical studies, potentially combining quantum mechanics/molecular mechanics (QM/MM) methods with MD simulations, would be highly valuable. Such studies could model a reaction within the different micellar structures of this compound to elucidate the specific interactions that lead to catalysis and to understand how the transition between different aggregate morphologies affects reaction outcomes.

Emerging Research Directions and Future Perspectives

Development of Novel 1,3-Didecyl-2-methylimidazolium Chloride Derivatives

The inherent tunability of ionic liquids is a cornerstone of their appeal, and researchers are actively exploring modifications to the 1,3-didecyl-2-methylimidazolium cation to create novel derivatives with tailored functionalities. These efforts are primarily focused on three areas: functionalization of the alkyl chains, modification of the imidazolium (B1220033) core, and the synthesis of dicationic and polycationic structures.

Functionalized Alkyl Chains: Introducing functional groups onto the decyl chains is a promising strategy to impart specific chemical reactivity or enhance physical properties. For instance, the incorporation of hydroxyl groups can alter the polarity and hydrogen bonding capabilities of the ionic liquid. One reported synthesis involves the reaction of N-methylimidazole with epichlorohydrin (B41342) to produce a hydroxyl-functionalized imidazolium chloride. researchgate.net This approach could be adapted to create derivatives of this compound with enhanced hygroscopicity or improved coordination with metal ions.

Modified Imidazolium Core: While the 2-methyl group is a standard feature, its replacement with other substituents can influence the steric and electronic properties of the cation. Research into other imidazolium-based ionic liquids has shown that varying the substituent at the C-2 position can impact the compound's stability and catalytic activity.

Dicationic and Polycationic Derivatives: A significant area of development is the synthesis of dicationic ionic liquids, where two imidazolium cations are linked by a spacer chain. nih.govuniroma1.itorientjchem.org These dicationic analogues often exhibit higher thermal stability and can be designed as task-specific catalysts. uniroma1.it For example, dicationic imidazolium compounds have been synthesized using linkers like 1,3-dibromopropane. nih.gov Starting with this compound, it is conceivable to develop dicationic structures with unique spatial arrangements of the charged centers, potentially leading to novel applications in catalysis and materials science. Research has also explored the synthesis of dicationic ionic liquids with different counterions, such as bis(trifluoromethylsulfonyl)imide or dicyanamide (B8802431), which can be achieved through metathesis reactions. nih.govacs.org

Hybrid Systems Incorporating this compound

The integration of this compound into larger material systems is a rapidly advancing field. These hybrid systems leverage the unique properties of the ionic liquid in synergy with polymers, nanoparticles, and other matrices to create materials with enhanced performance characteristics.

Polymer-Based Composites: this compound can be incorporated into polymer matrices to form composite materials with tailored properties. For instance, its inclusion in polymers like poly(vinylidene fluoride) (PVDF) can create electroactive materials for applications such as artificial muscles. mdpi.com In the context of fuel cells, imidazolium-based ionic liquids are being explored as components in proton exchange membranes (PEMs), where they can enhance proton conductivity at elevated temperatures. nih.gov The long alkyl chains of this compound could offer unique advantages in terms of membrane morphology and stability.

Ionic Liquid-Nanoparticle Hybrids: The combination of ionic liquids with nanoparticles is a particularly exciting frontier. nih.govresearchgate.net Ionic liquids can act as stabilizing agents for nanoparticles, preventing their agglomeration and enhancing their dispersibility. researchgate.net this compound, with its surfactant-like properties, is well-suited for this role. It has been used to coat graphene oxide and magnetite-based nanocomposites, for example, in the separation of hemin (B1673052) from serum samples. acs.orgsigmaaldrich.comroco.global Furthermore, ionic liquid-nanoparticle hybrid electrolytes are being investigated for their potential in next-generation batteries, where they can improve safety and performance. nih.gov The tethering of imidazolium-based ionic liquids to silica (B1680970) nanoparticles has been shown to create novel ionogels with suppressed crystallization and enhanced mechanical properties. scispace.com

The following table summarizes some of the research on hybrid systems involving imidazolium-based ionic liquids:

| Hybrid System Type | Components | Potential Application | Reference |

| Polymer Composite | Imidazolium IL, Poly(vinylidene fluoride) (PVDF) | Electroactive materials, artificial muscles | mdpi.com |

| Polymer Composite | Imidazolium IL, Polybenzimidazole (PBI) | Proton exchange membranes for fuel cells | nih.gov |

| Nanocomposite | This compound, Graphene oxide, Magnetite | Separation of biomolecules | acs.orgsigmaaldrich.comroco.global |

| Hybrid Electrolyte | Imidazolium IL, Nanoparticles | Lithium-ion batteries | nih.gov |

| Ionogel | Imidazolium IL-tethered silica nanoparticles | Solid-state electrolytes | scispace.com |

Advanced Characterization Techniques for Complex Systems

Understanding the structure-property relationships in systems containing this compound, especially in its aggregated state or within hybrid materials, necessitates the use of advanced characterization techniques.

Spectroscopic and Microscopic Methods: The self-aggregation of this compound in aqueous solution has been studied using a suite of techniques including fluorescence spectroscopy, fluorescence anisotropy, and nuclear magnetic resonance (NMR). nih.govresearchgate.net Diffusion-ordered NMR spectroscopy (DOSY) has been particularly insightful in determining the self-diffusion coefficients of the ionic liquid monomers and their aggregates, confirming transitions from spherical to cylindrical micelles and eventually to bilayer structures at higher concentrations. nih.gov Polarized light microscopy has also been employed to identify the presence of lamellar liquid crystalline phases. nih.gov For investigating the interactions within complex systems like ionic liquid-deep eutectic solvent mixtures, techniques such as Fourier-transform infrared (FTIR) spectroscopy and 2D NMR (NOESY) are being utilized. nih.gov

Scattering Techniques: Small-angle neutron scattering (SANS) and dynamic light scattering (DLS) are powerful tools for probing the nanoscale structure and dynamics of ionic liquid systems. acs.orgresearchgate.net SANS can provide detailed information about the size, shape, and arrangement of micelles and other aggregates. nih.gov Inelastic neutron scattering (INS) is another advanced technique used to study the localized dynamical processes, such as rotations and librations of the ions, which are dependent on the molecular geometry and local environment. psi.chnih.gov Quasielastic neutron scattering (QENS) can elucidate the different relaxation processes occurring over various timescales, from alkyl chain reorientations to ionic diffusion. researchgate.net

Sustainable and Scalable Production Methodologies

The increasing interest in this compound and other ionic liquids necessitates the development of production methods that are not only efficient but also environmentally sustainable and economically scalable.

Green Chemistry Approaches: Research is actively pursuing "greener" synthesis routes that minimize waste and avoid the use of hazardous reagents. This includes halogen-free synthesis pathways, which are advantageous as halide impurities can be detrimental in many applications. One such approach involves the reaction of 1-alkylimidazoles with dialkyl sulfates, which is an efficient, ambient-condition process. nih.gov Another strategy is the modified Debus-Radziszewski reaction, which uses readily available aldehydes, 1,2-carbonyl components, and alkyl amines to produce imidazolium ionic liquids without halogenated intermediates. acs.org

Biocatalysis: The use of enzymes as catalysts in ionic liquid synthesis represents a significant step towards sustainability. nih.govresearchgate.net Biocatalysts offer high selectivity and operate under mild reaction conditions, reducing energy consumption and by-product formation. nih.gov Lipases, for example, have been successfully used in ionic liquid solvents for various transformations, and the concept of anchoring enzymes to the ionic liquid itself presents a pathway for recyclable catalytic systems. nih.govnih.gov